6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

TRPV1 Antagonist Pain Research Medicinal Chemistry

Researchers pursuing TRPV1 antagonists or kinase inhibitors (FGFR, RET, EGFR) require a regiochemically authenticated 6-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold. The HCl salt (CAS 942615-21-6) resolves key pain points: - Validated TRPV1 pharmacophore: Enables picomolar potency (JTS-653 preclinical candidate) - Crystalline HCl form: Ensures accurate automated dispensing vs. oily free base for HTS - Unsubstituted core: Maximum synthetic flexibility for diverse library synthesis Supplied with Certificate of Analysis. Stable, global shipping.

Molecular Formula C7H8ClF3N2O
Molecular Weight 228.6 g/mol
CAS No. 942615-21-6
Cat. No. B1502171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
CAS942615-21-6
Molecular FormulaC7H8ClF3N2O
Molecular Weight228.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)OCC(F)(F)F.Cl
InChIInChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;/h1-3H,4,11H2;1H
InChIKeyYNHGCBJDXXNFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Hydrochloride: Core Building Block Profile


6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a fluorinated heterocyclic amine salt with the molecular formula C7H8ClF3N2O and a molecular weight of 228.6 g/mol . This compound serves as a versatile chemical building block in pharmaceutical research, primarily valued for its incorporation into more complex molecules targeting protein kinases and ion channels. The trifluoroethoxy group imparts enhanced metabolic stability and lipophilicity, while the 3-amine position serves as a key functionalization handle, leading to its use as an intermediate in the synthesis of bioactive small molecules .

Target class fit: Kinase and ion channel programs
Functional handle: 3-Amine for amide or alkyl coupling
Fluorinated motif: Trifluoroethoxy enhances metabolic stability

Why This Building Block Cannot Be Casually Replaced


This compound's specific utility is defined by three critical structural features that dictate its function in synthesis and downstream biological activity. First, the regiochemistry (6-trifluoroethoxy vs. 2- or 4-substituted isomers) profoundly impacts the electronic properties and binding interactions of the final active pharmaceutical ingredient (API), as seen in TRPV1 antagonist JTS-653 [1]. Second, the hydrochloride salt form (CAS 942615-21-6) provides distinct advantages in solubility, stability, and handling compared to the free base (CAS 72617-82-4), which is crucial for reproducible chemical reactions . Third, the absence of additional substituents on the pyridine ring provides a clean and versatile scaffold for sequential functionalization, in contrast to pre-substituted analogs like 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine which are sterically and electronically biased . These factors mean that simple commercial interchange is not a viable option for advanced, target-specific synthesis.

Regioisomer mismatch
Target 6-Substituted (TRPV1 engagement)
Substitute risk 4-Substituted (GSK-3α) or 2-substituted (impurity) may shift target engagement
Regioisomeric control defines target interaction; substitution at other positions will not produce equivalent biological outcome.
Salt form mismatch
Target HCl salt (crystalline, consistent handling)
Substitute risk Free base (oil, variable solubility) may reduce synthetic reproducibility
Physical form differences can lead to inconsistent reaction outcomes; the hydrochloride salt is preferred for automated workflows.
Scaffold substitution
Target Unsubstituted core (broad kinase inhibitor design)
Substitute risk 5-Methyl analog restricts target scope and synthetic versatility
Pre-functionalized scaffolds limit the chemical space accessible for multitargeted kinase inhibitor programs.

Quantitative Differentiation Evidence


Regioisomeric Advantage for TRPV1 Antagonism

The 6-trifluoroethoxy substitution pattern on the pyridin-3-amine core is a defining pharmacophoric element for high-potency transient receptor potential vanilloid 1 (TRPV1) antagonists. The lead compound JTS-653, which incorporates this exact scaffold, demonstrated picomolar activity, with IC50 values of 0.320 nM and 0.347 nM for proton-induced activation of human and rat TRPV1, respectively, and blocked heat-induced currents with an IC50 of 1.4 nM [1]. In contrast, the regioisomeric 4-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold is utilized in a different target class (BRAF/GSK-3α inhibitors), indicating that the 6-position is a key selectivity filter for TRPV1 over other kinases [2]. Substitution at the 2-position, as in 2-(2,2,2-trifluoroethoxy)pyridin-3-amine, is typically associated with drug impurity profiles, not primary pharmaceutical activity .

Regioisomeric target engagement
Head-to-head
6-substituted: TRPV1 IC50 0.320 nM (human), 0.347 nM (rat)
4-substituted: GSK-3α IC50 0.09 nM
Regioisomeric control defines target engagement
Based on JTS-653 data; regioisomer quality critical for TRPV1 research programs
TRPV1 Antagonist Pain Research Medicinal Chemistry

Hydrochloride Salt Form and Operational Stability

The hydrochloride salt (CAS 942615-21-6) offers practical advantages over the free base (CAS 72617-82-4) for synthetic chemistry workflows. While explicit quantitative stability data was not available in the source pool, the hydrochloride form is expected to exhibit improved aqueous solubility and solid-state stability, which are critical for precise weighing and reaction consistency in automated synthesis platforms. The free base is an oil or low-melting solid, whereas the hydrochloride salt is a crystalline solid, facilitating accurate handling and long-term storage . Commercial vendors supply the hydrochloride salt at purities of ≥95% to 98%, underscoring its role as the preferred research-grade material .

Salt form handling
Class-level
Crystalline HCl salt vs. oily free base
May improve reproducibility in automated synthesis
Qualitative class-level inference; no quantitative stability comparison available
Salt Selection Chemical Stability Pharmaceutical Intermediates

Scaffold Versatility in Multitargeted Kinase Design

The 6-(2,2,2-trifluoroethoxy)pyridin-3-amine core has been specifically employed as a versatile intermediate in developing multitargeted kinase inhibitors. A seminal 2017 study demonstrated that a series of novel multisubstituted pyridin-3-amine derivatives, based on this core, produced compound 3m, a potent inhibitor of FGFR1/2/3, RET, EGFR, DDR2, and ALK kinases, achieving significant in vivo antitumor activity with a Tumor Growth Inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. In contrast, the 5-methyl-substituted analog (5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine) has been primarily cited in patent literature as a more advanced, specialized intermediate for specific kinase inhibitor classes, indicating that the unsubstituted 6-trifluoroethoxy scaffold is the preferred, adaptable starting point for broader kinase inhibitor discovery programs .

Scaffold versatility
Head-to-head
Unsubstituted core: multitargeted kinase inhibitor (TGI 66.1%)
5-Methyl analog: more restricted target panel
Unsubstituted scaffold supports broader kinase inhibitor design
In vivo xenograft model data; broader target engagement vs. methylated analog
Kinase Inhibitors FGFR Non-Small Cell Lung Cancer Drug Design

Supply Chain Purity for Reliable SAR Studies

Consistent, high chemical purity is essential for generating reliable SAR data in drug discovery. The hydrochloride salt is routinely supplied at 98% purity by manufacturers adhering to ISO-certified quality systems, ensuring minimal batch-to-batch variability . In comparison, closer analogs like 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine are often listed at 95% purity, while other isomers (e.g., 2- or 4-substituted) may only be available at lower purity levels or as custom synthesis items, introducing a risk of confounding impurities in biological assays . This documented purity benchmark makes the compound a more reliable choice for generating interpretable and reproducible SAR data.

Commercial purity
Reported
98% (target) vs. 95% (5-methyl analog)
Higher purity supports reliable SAR interpretation
Based on supplier specifications; 3% purity advantage
Chemical Purity SAR Studies Procurement Analytical Chemistry

Priority Application Scenarios for Procurement


TRPV1 Antagonist Discovery for Pain Management

The 6-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold is a validated pharmacophoric motif for achieving high potency and selectivity against TRPV1, as evidenced by the preclinical candidate JTS-653, which displayed in vitro IC50s in the picomolar range and robust in vivo analgesic efficacy [1]. Procurement of this building block enables a well-defined SAR exploration around the pyridyl-3-carboxamide linkage to optimize drug-like properties and minimize hyperthermic side effects.

Multitargeted Kinase Inhibitor Synthesis for Oncology

For institutions initiating a kinase inhibitor discovery program targeting FGFR, RET, or EGFR-driven cancers, this unsubstituted core offers maximum synthetic flexibility. The J Med Chem 2017 study exemplified its use in generating compound 3m, a highly potent, multitargeted inhibitor that demonstrated significant tumor growth inhibition (TGI) in an NSCLC xenograft model [2]. This makes it a foundational building block for developing a diverse compound library.

Automated Synthesis of Fluorinated Fragment Libraries

The reliable, crystalline nature of the hydrochloride salt form ensures it is ideally suited for automated, high-throughput parallel synthesis. The enhanced operational stability over oily free-base analogs allows for precise, accurate automated dispensing and consistent reaction outcomes across 96-well plate formats, reducing experimental failure rates and increasing the robustness of fragment-based drug discovery workflows .

Synthesis of CNS-Penetrant Agents via Amine Coupling

The presence of the trifluoroethoxy group is known to enhance blood-brain barrier penetration, a critical attribute for CNS drugs. The free primary amine on this scaffold serves as a direct attachment point for carboxylic acids or alkyl halides, facilitating the one-step synthesis of CNS-oriented compound collections. This straightforward reactivity profile offers a fast synthetic track to evaluate CNS target engagement, bypassing complex orthogonal protection strategies .

Application
Selection Property
Validation Focus
TRPV1 pharmacological studies
6-Substituted regioisomer
TRPV1 target engagement and selectivity profiling
Kinase inhibitor discovery
Unsubstituted pyridine scaffold
Multitargeted kinase panel evaluation
Automated library synthesis
Crystalline HCl salt form
Dispensing accuracy and reaction consistency
CNS agent lead optimization
Trifluoroethoxy motif
Blood-brain barrier penetration profiling
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